molecular formula C14H14N4O3 B14977164 7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14977164
M. Wt: 286.29 g/mol
InChI Key: UWJKXVLIKQDWLF-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .

Scientific Research Applications

7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, and exhibits inverse agonist activity for RORγt . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O3/c1-8-15-14-16-11(13(19)20)7-12(18(14)17-8)9-3-5-10(21-2)6-4-9/h3-7,12H,1-2H3,(H,19,20)(H,15,16,17)

InChI Key

UWJKXVLIKQDWLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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